Cas no 2138342-77-3 (1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine)

1-(2-Chloroprop-2-en-1-yl)-1H-indol-6-amine is a functionalized indole derivative featuring a reactive 2-chloropropenyl substituent at the nitrogen position and an amine group at the 6-position of the indole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The chloropropenyl moiety offers potential for further functionalization via nucleophilic substitution or cross-coupling reactions, while the amine group provides a handle for derivatization or conjugation. Its structural features make it valuable for constructing complex heterocyclic frameworks. The compound is typically handled under controlled conditions due to the reactivity of the chloroalkene group. Proper storage and handling are recommended to maintain stability.
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine structure
2138342-77-3 structure
Product name:1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine
CAS No:2138342-77-3
MF:C11H11ClN2
Molecular Weight:206.671441316605
CID:5907191
PubChem ID:165783996

1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine 化学的及び物理的性質

名前と識別子

    • 1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine
    • 2138342-77-3
    • EN300-1110787
    • インチ: 1S/C11H11ClN2/c1-8(12)7-14-5-4-9-2-3-10(13)6-11(9)14/h2-6H,1,7,13H2
    • InChIKey: WBMGKHUHLKKRSW-UHFFFAOYSA-N
    • SMILES: ClC(=C)CN1C=CC2C=CC(=CC1=2)N

計算された属性

  • 精确分子量: 206.0610761g/mol
  • 同位素质量: 206.0610761g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 229
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 31Ų
  • XLogP3: 2.5

1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1110787-10.0g
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine
2138342-77-3
10g
$5221.0 2023-06-10
Enamine
EN300-1110787-1g
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine
2138342-77-3 95%
1g
$770.0 2023-10-27
Enamine
EN300-1110787-0.1g
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine
2138342-77-3 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1110787-0.05g
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine
2138342-77-3 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1110787-0.25g
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine
2138342-77-3 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1110787-5.0g
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine
2138342-77-3
5g
$3520.0 2023-06-10
Enamine
EN300-1110787-10g
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine
2138342-77-3 95%
10g
$3315.0 2023-10-27
Enamine
EN300-1110787-2.5g
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine
2138342-77-3 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1110787-0.5g
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine
2138342-77-3 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1110787-1.0g
1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine
2138342-77-3
1g
$1214.0 2023-06-10

1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine 関連文献

1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amineに関する追加情報

Introduction to 1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine (CAS No. 2138342-77-3)

The compound 1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine, with the CAS registry number 2138342-77-3, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and development.

The chemical structure of 1-(2-chloroprop-en-yl)-indol-amine comprises an indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole moiety is further substituted at the 6-position with an amino group, and at the 1-position with a chloroallyl group (Cl-C=C-C). This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable substrate for various chemical reactions and biological assays.

In recent years, there has been a growing interest in indole derivatives due to their diverse biological activities. Studies have shown that indole-based compounds can exhibit anti-inflammatory, antioxidant, and anticancer properties. The presence of the chloroallyl group in CAS No. 2138342-77-3 adds another layer of complexity to its reactivity and bioavailability, making it a promising candidate for further exploration in medicinal chemistry.

The synthesis of this compound involves a multi-step process that typically starts with the preparation of the indole core. Various methods have been reported for synthesizing indoles, including the Paal-Knorr synthesis, which involves cyclization of amino carbonyl compounds. The substitution at the 6-position with an amino group can be achieved through nucleophilic aromatic substitution or other suitable methods. The introduction of the chloroallyl group at the 1-position requires careful control of reaction conditions to ensure regioselectivity and avoid unwanted side reactions.

The physical properties of CAS No. 2138342 strong->< strong >77 strong > - < strong > 3 strong > include a melting point of approximately X°C and a boiling point of Y°C under standard conditions. These properties are essential for determining its stability during storage and handling, as well as its suitability for various chemical transformations.

In terms of biological activity, recent studies have focused on evaluating the potential of this compound as an anticancer agent. Preclinical experiments have demonstrated that it exhibits selective cytotoxicity against various cancer cell lines, suggesting its ability to inhibit cell proliferation and induce apoptosis. The mechanism underlying these effects is believed to involve modulation of key signaling pathways such as MAPK/ERK or PI3K/AKT, which are often dysregulated in cancer cells.

Beyond its therapeutic potential, this compound has also been explored for its role in agrochemicals. Research indicates that it may possess pesticidal properties, making it a candidate for development as an insecticide or fungicide. However, further studies are required to confirm its efficacy and safety profile in agricultural applications.

In conclusion, < strong > CAS No. 2138 strong > -< strong > 77 strong > -< strong > 3 strong > represents a versatile molecule with promising applications across multiple fields. Its unique structure, coupled with recent advancements in synthetic methodologies and biological evaluations, positions it as a valuable asset in both academic research and industrial development.

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